molecular formula C13H15N3 B2393751 2-Piperidinoquinoxaline CAS No. 34548-26-0

2-Piperidinoquinoxaline

Cat. No.: B2393751
CAS No.: 34548-26-0
M. Wt: 213.284
InChI Key: GQTSYWFVBMPVBM-UHFFFAOYSA-N
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Description

2-Piperidinoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The incorporation of a piperidine ring into the quinoxaline structure enhances its biological activity and makes it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidinoquinoxaline can be synthesized through the reaction of 2-chloroquinoxaline with piperidine. This reaction typically occurs in the presence of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the nucleophilic substitution reaction . The reaction follows pseudo-first-order kinetics and involves the formation of a zwitterion intermediate, which then undergoes a fast expulsion of the leaving group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Piperidinoquinoxaline involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of the piperidine ring, which enhances its biological activity and makes it more versatile in medicinal chemistry. Its ability to undergo various chemical reactions and form stable complexes with metal ions further adds to its uniqueness .

Properties

IUPAC Name

2-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSYWFVBMPVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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